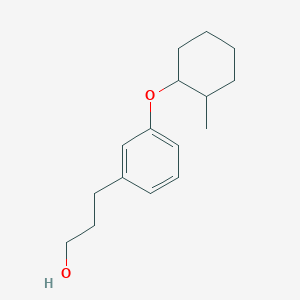
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiradical Activity
Research by Čižmáriková et al. (2020) explored a series of compounds similar to 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, assessing their antimicrobial and antioxidant properties. These compounds showed biological activities, though lower than certain beta blockers, indicating potential applications in treating infections and oxidative stress-related conditions (Čižmáriková et al., 2020).
Cyclisation Studies
Goosen et al. (1993) investigated the cyclisation of a similar compound, showing competing 1,5- and 1,6-cyclisation via aryl radical cation and alkoxyl radical intermediates. These findings highlight potential chemical pathways for synthesizing complex organic structures, which can be useful in pharmaceutical and material science (Goosen, Mccleland, & Rinaldi, 1993).
Electropolymerization Applications
Bıyıklıoğlu and Alp (2017) conducted a study on compounds including this compound for electropolymerization, finding non-aggregated properties in various solvents. This research suggests potential applications in the field of electronics, particularly in the development of new materials for electronic devices (Bıyıklıoğlu & Alp, 2017).
Enantioselective and Enantiospecific Resolution Processes
Shafioul and Cheong (2012) demonstrated the enantioselective and enantiospecific resolution of 2-phenylpropan-1-ol derivatives via lipase-catalyzed transesterification. This research is significant for producing chiral building blocks for natural and unnatural sesquiterpenes, which are important in pharmaceuticals and organic synthesis (Shafioul & Cheong, 2012).
Antimicrobial and Antioxidant Screening
Oloyede and Omisakin (2014) synthesized Mannich bases, including compounds structurally similar to this compound, and evaluated their antimicrobial and antioxidant activities. The results demonstrated significant activity, suggesting their potential as antimicrobial and antioxidant agents (Oloyede & Omisakin, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-6-2-3-10-16(13)18-15-9-4-7-14(12-15)8-5-11-17/h4,7,9,12-13,16-17H,2-3,5-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSJNNKXMZXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC(=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


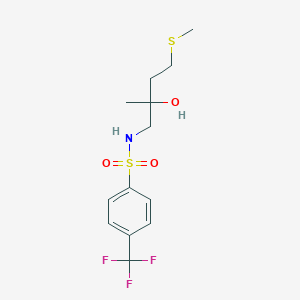
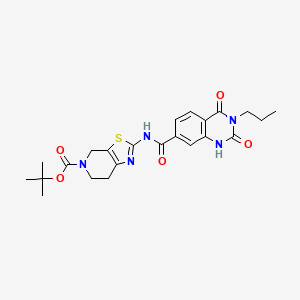
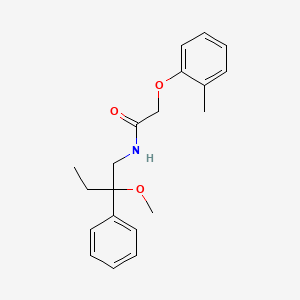
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)
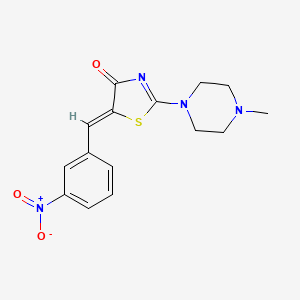



![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)
![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
